molecular formula C11H19NO3Si B11870082 2-(Triethoxysilyl)pyridine

2-(Triethoxysilyl)pyridine

Cat. No.: B11870082
M. Wt: 241.36 g/mol
InChI Key: VIIZIXIFOXJEAB-UHFFFAOYSA-N
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Description

2-(Triethoxysilyl)pyridine is an organosilicon compound with the chemical formula C13H23NO3Si. It is a colorless to light yellow liquid that is soluble in some organic solvents such as alcohols and hydrocarbons. This compound is commonly used as an organosilicon reagent in organic synthesis and functional chemistry. It plays a significant role in coordination chemistry as a synthetic intermediate for coordination with metal ions and related compounds. Additionally, it is used as a surface modifier in coatings, inks, and adhesives, and as an organic modifier in materials science to enhance the properties of materials .

Preparation Methods

2-(Triethoxysilyl)pyridine can be synthesized by reacting 4-pyridineethanol with triethoxychlorosilane. The specific reaction conditions and steps may vary depending on the preparation method. Generally, the reaction involves the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

2-(Triethoxysilyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the triethoxysilyl group is replaced by other functional groups. Common reagents for substitution reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyridine compounds .

Scientific Research Applications

2-(Triethoxysilyl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and coordination chemistry. It serves as a precursor for the synthesis of various organosilicon compounds and coordination complexes.

    Biology: In biological research, it is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.

    Medicine: This compound is explored for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: It is used in the production of advanced materials, including coatings, adhesives, and composites. .

Mechanism of Action

The mechanism of action of 2-(Triethoxysilyl)pyridine involves its ability to form strong bonds with various substrates through the triethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with other functional groups on the substrate. This results in the formation of stable siloxane bonds, which enhance the properties of the modified material. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

2-(Triethoxysilyl)pyridine can be compared with other similar compounds such as:

    2-(Triethoxysilyl)ethylpyridine: Similar in structure but with an ethyl group instead of a pyridine ring.

    2-(Triethoxysilyl)vinylpyridine: Contains a vinyl group, which provides different reactivity and properties.

    2-(Triethoxysilyl)phenylpyridine: Contains a phenyl group, which affects its chemical behavior and applications.

These compounds share similar organosilicon characteristics but differ in their specific functional groups, which influence their reactivity and applications. The uniqueness of this compound lies in its pyridine ring, which provides distinct coordination chemistry properties and makes it suitable for specific applications in materials science and coordination chemistry .

Properties

Molecular Formula

C11H19NO3Si

Molecular Weight

241.36 g/mol

IUPAC Name

triethoxy(pyridin-2-yl)silane

InChI

InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-9-7-8-10-12-11/h7-10H,4-6H2,1-3H3

InChI Key

VIIZIXIFOXJEAB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=N1)(OCC)OCC

Origin of Product

United States

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